LogP and Hydrogen-Bond Acceptor Count Differentiation Against Unsubstituted 1H-Benzotriazole-1-ethanol (CAS 938-56-7)
The target compound exhibits XLogP3-AA = 0.2 [1], substantially lower than the unsubstituted parent 1H-benzotriazole-1-ethanol (CAS 938-56-7) with XLogP3 ~0.8 [2]. Additionally, the target compound possesses 6 hydrogen-bond acceptors (versus 3 for the parent) [1][2]. This lower lipophilicity combined with twice the H-bond acceptor capacity indicates significantly different pharmacokinetic and solubility profiles, relevant for procurement decisions in medicinal chemistry campaigns.
| Evidence Dimension | XLogP3-AA (lipophilicity) and Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | XLogP3-AA = 0.2; 6 H-bond acceptors |
| Comparator Or Baseline | 1H-Benzotriazole-1-ethanol (CAS 938-56-7): XLogP3 ~0.8; 3 H-bond acceptors |
| Quantified Difference | ΔXLogP3 = -0.6; additional 3 H-bond acceptors |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem release 2025.04.14) |
Why This Matters
Lower LogP and higher H-bond acceptor count directly impact aqueous solubility, membrane permeability, and formulation behavior—critical parameters for lead optimization in drug discovery.
- [1] PubChem Compound Summary for CID 56736, 1H-Benzotriazole-1-ethanol, 5-methoxy-6-nitro-. National Center for Biotechnology Information. XLogP3-AA = 0.2; Hydrogen Bond Acceptor Count = 6. https://pubchem.ncbi.nlm.nih.gov/compound/94120-22-6 (accessed Apr 28, 2026). View Source
- [2] PubChem Compound Summary for CID 81908, 2-(1H-benzotriazol-1-yl)ethanol. National Center for Biotechnology Information. XLogP3 = 0.8; Hydrogen Bond Acceptor Count = 3. https://pubchem.ncbi.nlm.nih.gov/compound/938-56-7 (accessed Apr 28, 2026). View Source
